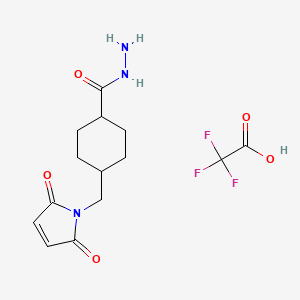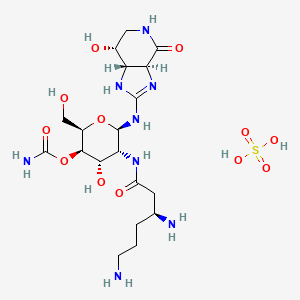![molecular formula C13H23N3O9S2 B561746 [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid CAS No. 832733-28-5](/img/structure/B561746.png)
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a thiol-reactive iron chelator. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .
Wirkmechanismus
Target of Action
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, also known as 2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid, primarily targets metal ions in the body. It has a high affinity for iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes even at neutral pH .
Mode of Action
This compound acts as a chelating agent, meaning it binds to metal ions to form a ring-like complex . This binding process involves the interaction of the compound with its targets, resulting in the formation of stable, water-soluble complexes. This interaction alters the chemical nature of the target ions, often rendering them less reactive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of metal ions. By binding to metal ions, the compound can prevent these ions from participating in other chemical reactions. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its ability to sequester metal ions. By binding to these ions, the compound can prevent them from participating in potentially harmful reactions. For example, it can prevent iron ions from catalyzing the production of harmful free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid. For example, the presence of target metal ions in the environment is necessary for the compound to exert its effects. Additionally, the pH of the environment can influence the compound’s ability to form complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid involves multiple steps. One common method includes the reaction of ethylenediamine with methanethiosulfonyl chloride in the presence of a base, followed by the addition of cysteamine and ethylenediamine-N,N,N’,N’-tetraacetic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as crystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield a variety of products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in various analytical and preparative techniques.
Biology: Employed in the study of protein structures and functions by modifying thiol groups in proteins.
Medicine: Investigated for its potential use in chelation therapy to remove excess metal ions from the body.
Industry: Utilized in the production of high-purity metals and in wastewater treatment to remove heavy metals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used for similar purposes.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities
Uniqueness
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is unique due to its thiol-reactive group, which allows it to specifically target thiol-containing molecules. This specificity makes it particularly useful in biological applications where selective modification of thiol groups is required .
Eigenschaften
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O9S2/c1-27(24,25)26-5-2-14-10(17)6-15(7-11(18)19)3-4-16(8-12(20)21)9-13(22)23/h2-9H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPLHLAKENJGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849578 |
Source


|
| Record name | 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832733-28-5 |
Source


|
| Record name | 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

